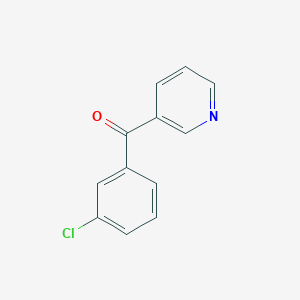

(3-Chlorophenyl)(pyridin-3-yl)methanone

Description

Contextualization within Organic Chemistry

In the landscape of organic chemistry, the synthesis of diaryl methanones such as (3-Chlorophenyl)(pyridin-3-yl)methanone is a well-established yet continually evolving field. The preparation of such compounds typically involves classic carbon-carbon bond-forming reactions. Key synthetic strategies that are often employed for the synthesis of benzoylpyridines and their derivatives include:

Friedel-Crafts Acylation: This archetypal reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. However, the application of this method to pyridine (B92270) can be challenging due to the deactivation of the ring by the nitrogen atom, which can also complex with the Lewis acid.

Grignard Reactions: The reaction of a pyridyl Grignard reagent with a benzoyl chloride, or conversely, a phenyl Grignard reagent with a pyridinecarbonyl chloride, offers a powerful route to these ketones.

Suzuki Coupling: Palladium-catalyzed cross-coupling reactions between a pyridineboronic acid and a benzoyl halide, or vice-versa, provide a versatile and widely used method for constructing the C-C bond between the two aromatic rings.

The presence of the chlorine atom on the phenyl ring and the nitrogen atom in the pyridine ring influences the reactivity and regioselectivity of these synthetic transformations, presenting both challenges and opportunities for organic chemists.

Table 1: Basic Properties of (3-Chlorophenyl)(pyridin-yl)methanone Isomers

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (3-Chlorophenyl)(pyridin-2-yl)methanone | 73742-07-1 hit2lead.com | C12H8ClNO | 217.65 |

| (3-Chlorophenyl)(pyridin-4-yl)methanone | 62246-94-0 | C12H8ClNO | 217.65 |

Significance of the Methanone (B1245722) Scaffold in Chemical Sciences

The diaryl methanone (or benzophenone) scaffold is a privileged structure in chemical sciences, particularly in medicinal chemistry. This structural motif is present in a wide array of biologically active molecules and approved pharmaceutical agents. The carbonyl linker provides a degree of rotational flexibility while also serving as a key hydrogen bond acceptor, enabling interactions with biological targets such as enzymes and receptors.

The versatility of the methanone scaffold allows for the introduction of various substituents on the flanking aryl rings, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. This modularity is a significant advantage in drug discovery programs, allowing for the systematic exploration of structure-activity relationships (SAR).

Overview of Prior Research Directions

Research into compounds containing the (3-Chlorophenyl) and pyridinyl methanone moieties has explored a range of potential therapeutic applications. While specific studies focusing exclusively on the pyridin-3-yl isomer are not extensively documented in the public domain, research on related benzoylpyridines and diaryl methanones provides valuable insights into the potential of this compound class.

Investigations into substituted benzoylpyridines have revealed their potential as inhibitors of various enzymes. For instance, certain benzoylpyridine derivatives have been explored as p38α MAP kinase inhibitors, which are implicated in inflammatory diseases.

Furthermore, the broader class of diaryl methanones has been investigated for a variety of biological activities, including:

Anticancer Activity: Many diaryl methanone derivatives have been synthesized and evaluated for their potential to inhibit cancer cell growth.

Anticonvulsant Activity: The methanone scaffold has been incorporated into molecules designed to treat seizure disorders.

Enzyme Inhibition: Diaryl methanones have been identified as inhibitors of various enzymes, including those involved in inflammatory and metabolic pathways.

One notable study detailed the synthesis and biological evaluation of a more complex molecule, (3-Chlorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone, which contains the "(3-Chlorophenyl)...methanone" core. This research highlights the utility of this chemical fragment in the design of novel bioactive compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-chlorophenyl)-pyridin-3-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO/c13-11-5-1-3-9(7-11)12(15)10-4-2-6-14-8-10/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGKXQYPOIIMHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372724 | |

| Record name | (3-Chlorophenyl)(pyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62247-00-1 | |

| Record name | (3-Chlorophenyl)(pyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthetic Routes to (3-Chlorophenyl)(pyridin-3-yl)methanone

Direct synthetic routes to this compound primarily involve the formation of the key carbonyl-aryl or carbonyl-heteroaryl bond. Established methods such as Friedel-Crafts acylation and various cross-coupling reactions are commonly employed, alongside oxidation-based strategies.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a classic method for the formation of aryl ketones, involving the reaction of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. organic-chemistry.orgnih.gov However, the direct Friedel-Crafts acylation of pyridine (B92270) is challenging due to the electron-deficient nature of the pyridine ring, which is deactivated towards electrophilic aromatic substitution. chemicalforums.com The nitrogen atom in the pyridine ring can also coordinate with the Lewis acid catalyst, further deactivating the ring and inhibiting the reaction. chemicalforums.com

Despite these challenges, modifications to the standard Friedel-Crafts conditions can be employed. One approach involves the use of pyridine-N-oxides, which can activate the pyridine ring towards electrophilic attack at the 2- and 4-positions. Another strategy is to employ more reactive pyridine derivatives or harsher reaction conditions, although this can lead to issues with selectivity and functional group tolerance. For the synthesis of this compound, a hypothetical Friedel-Crafts approach would involve the reaction of pyridine with 3-chlorobenzoyl chloride in the presence of a Lewis acid like aluminum chloride. However, due to the aforementioned difficulties, this is not a commonly used method.

Cross-Coupling Strategies

Cross-coupling reactions have become powerful and versatile tools in organic synthesis for the formation of carbon-carbon bonds. Several palladium-catalyzed cross-coupling reactions can be envisioned for the synthesis of this compound.

Suzuki Coupling: The Suzuki coupling reaction involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. harvard.eduresearchgate.net For the synthesis of this compound, this could involve the coupling of 3-pyridylboronic acid with 3-chlorobenzoyl chloride or the coupling of a (3-chlorophenyl)boronic acid with a suitable 3-acylpyridine derivative. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. harvard.edu

Stille Coupling: The Stille coupling utilizes an organotin compound as the organometallic partner. organic-chemistry.orgwikipedia.orgnumberanalytics.com The synthesis of this compound via Stille coupling could be achieved by reacting 3-(tributylstannyl)pyridine (B1335939) with 3-chlorobenzoyl chloride in the presence of a palladium catalyst. A significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. wikipedia.org

Hiyama Coupling: The Hiyama coupling employs an organosilicon compound and is activated by a fluoride (B91410) source or a base. organic-chemistry.orgwikipedia.org This method offers a less toxic alternative to the Stille coupling. The synthesis of the target molecule could proceed via the reaction of a (3-chlorophenyl)trimethoxysilane with a 3-halopyridine derivative bearing a carbonyl group at the 3-position, or vice versa, in the presence of a palladium catalyst and a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF). wikipedia.orgnih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide. orgsyn.orgorgsyn.org This reaction is known for its high reactivity and functional group tolerance. A possible route to this compound would be the reaction of a 3-pyridylzinc halide with 3-chlorobenzoyl chloride.

A summary of potential cross-coupling strategies is presented in the table below.

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst | Key Features |

| Suzuki | 3-Pyridylboronic acid | 3-Chlorobenzoyl chloride | Pd(0) complex | Mild conditions, functional group tolerance |

| Stille | 3-(Tributylstannyl)pyridine | 3-Chlorobenzoyl chloride | Pd(0) complex | Versatile, but toxic tin reagents |

| Hiyama | (3-Chlorophenyl)trimethoxysilane | 3-Acylpyridine halide | Pd(0) complex, Fluoride source | Less toxic alternative to Stille |

| Negishi | 3-Pyridylzinc halide | 3-Chlorobenzoyl chloride | Pd(0) or Ni(0) complex | High reactivity, good functional group tolerance |

Copper-Catalyzed Csp3-H Oxidation of Pyridinyl-methanes

A more recent and sustainable approach to the synthesis of aryl(di)azinyl ketones involves the copper- or iron-catalyzed oxidation of the corresponding methylene (B1212753) group of aryl(di)azinylmethanes. This method utilizes molecular oxygen as the oxidant, making it an environmentally friendly process. For the synthesis of this compound, this would involve the oxidation of 3-(3-chlorobenzyl)pyridine. This reaction provides a direct conversion of a C-H bond to a carbonyl group, offering an atom-economical alternative to traditional methods that require pre-functionalized starting materials.

Oxidation of Corresponding (3-Chlorophenyl)(pyridin-3-yl)methanol Derivatives

A well-established and reliable method for the synthesis of ketones is the oxidation of the corresponding secondary alcohol. In this case, this compound can be prepared by the oxidation of (3-Chlorophenyl)(pyridin-3-yl)methanol. nih.gov A variety of oxidizing agents can be employed for this transformation, including chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), Jones reagent), manganese-based reagents (e.g., potassium permanganate), and milder, more selective reagents such as Swern oxidation (using oxalyl chloride and dimethyl sulfoxide) or Dess-Martin periodinane. The choice of oxidant depends on the substrate's sensitivity to reaction conditions and the desired scale of the reaction.

Advanced Synthetic Strategies

Beyond the direct synthetic routes, advanced strategies have been developed to access specific forms of diaryl ketones, such as enantiomerically pure compounds.

Enantioselective Synthesis

While this compound itself is achiral, the development of enantioselective methods for the synthesis of chiral diaryl ketones is a significant area of research, as these motifs are present in many biologically active molecules. nih.govresearchgate.netacs.org These methods could be adapted to produce chiral derivatives of the target compound.

Recent advances in asymmetric catalysis have provided several powerful tools for the enantioselective synthesis of diaryl ketones. These include:

Visible Light Photoactivation and Phosphoric Acid Catalysis: A one-pot reaction involving arylalkynes, benzoquinone, and a Hantzsch ester, catalyzed by visible light and a chiral phosphoric acid, can produce chiral α,α-diarylketones with high yields and enantioselectivities. nih.gov

Ruthenium-Catalyzed Enantioselective Hydrogenation: Chiral 1,4-diarylbutane-1,4-diols can be synthesized through the asymmetric hydrogenation of diaryl 1,4-diketones using a chiral ruthenium catalyst, which can then be further transformed. acs.org

Chiral Primary Amine-Catalyzed Asymmetric Retro-Claisen Reaction: This method allows for the synthesis of chiral β,β-diaryl-α-branched ketones through the reaction of β-diketones with o-quinone methides, catalyzed by a chiral primary amine. acs.org

These advanced enantioselective strategies offer pathways to chiral diaryl ketone structures that may be analogous to or derived from this compound.

| Enantioselective Method | Key Reagents/Catalysts | Type of Chiral Ketone Produced |

| Visible Light Photoactivation and Phosphoric Acid Catalysis | Arylalkyne, Benzoquinone, Hantzsch ester, Chiral Phosphoric Acid | α,α-Diarylketones |

| Ruthenium-Catalyzed Enantioselective Hydrogenation | Diaryl 1,4-diketone, Chiral Ru-catalyst | Precursors to Chiral Diols |

| Chiral Primary Amine-Catalyzed Retro-Claisen Reaction | β-Diketone, o-Quinone methide, Chiral Primary Amine | β,β-Diaryl-α-branched ketones |

Transition Metal Catalysis in Synthesis

The construction of the diaryl ketone framework of this compound can be efficiently achieved using transition metal catalysis, particularly palladium-catalyzed carbonylative cross-coupling reactions. These methods are valued for their ability to form carbon-carbon bonds under mild conditions by incorporating a carbonyl group from carbon monoxide (CO) gas. psu.edu

One prominent strategy is the carbonylative Suzuki-Miyaura coupling. acs.org This reaction would involve the coupling of a pyridine-based organoboron reagent, such as pyridine-3-boronic acid, with a 3-chloro-substituted aryl halide (e.g., 1-chloro-3-iodobenzene) in the presence of a palladium catalyst, a suitable ligand, a base, and carbon monoxide. Alternatively, the coupling partners can be reversed. These reactions provide a direct and modular route to unsymmetrical diaryl ketones. psu.eduacs.org Recent advancements have also explored the use of aryl thianthrenium salts, derived from C-H bond functionalization of arenes, as coupling partners in palladium-catalyzed carbonylative reactions with arylboronic acids, offering a versatile approach to diaryl ketones. acs.orgacs.orgnih.gov

Another powerful technique is the carbonylative cross-coupling of organobismuth compounds with aryl iodides. researchgate.net In a potential synthesis, tri(3-chlorophenyl)bismuthine could be reacted with 3-iodopyridine (B74083) under a carbon monoxide atmosphere, catalyzed by a palladium(0) complex like tetrakis(triphenylphosphine)palladium(0), to yield the target molecule. researchgate.net

A different, modern approach avoids transition metals in the key coupling step, instead utilizing a photochemical reductive arylation strategy. nih.govacs.org In this method, an aromatic aldehyde (like 3-chlorobenzaldehyde) is coupled with a cyanopyridine (3-cyanopyridine) under visible light irradiation. This forms an intermediate alcohol, which is then oxidized in a subsequent step using an oxidant like potassium permanganate (B83412) to afford the final benzoylpyridine product. nih.govacs.org

| Component | Example | Function |

|---|---|---|

| Aryl/Heteroaryl Halide | 3-Bromopyridine or 1-Chloro-3-iodobenzene | Electrophilic coupling partner |

| Organometallic Reagent | 3-Chlorophenylboronic acid or Pyridine-3-boronic acid | Nucleophilic coupling partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyzes the cross-coupling cycle |

| Carbonyl Source | Carbon Monoxide (CO) gas | Provides the ketone carbonyl group |

| Base | K₂CO₃, Cs₂CO₃ | Activates the organometallic reagent |

Multi-component Reactions for Scaffold Construction

Multi-component reactions (MCRs), which combine three or more starting materials in a single operation to form a complex product, represent a highly efficient strategy for constructing heterocyclic scaffolds. mdpi.comresearchgate.net While a specific MCR for the direct synthesis of this compound is not prominently documented, established MCRs for pyridine synthesis can be adapted to build its core structure.

The Hantzsch pyridine synthesis, for example, is a well-known MCR that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849). A variation of this could be envisioned using a chalcone (B49325) (an α,β-unsaturated ketone), a 1,3-dicarbonyl compound, and an ammonia source. For the target molecule, this might involve reacting a chalcone derived from 3-chlorobenzaldehyde (B42229) with a suitable dicarbonyl synthon and ammonium (B1175870) acetate (B1210297) to construct the dihydropyridine (B1217469) ring, which would then be oxidized to the aromatic pyridine.

Another relevant MCR is the Groebke-Blackburn-Bienaymè (GBB) reaction, a three-component process involving an aminopyridine (or related amidine), an aldehyde, and an isocyanide to form fused imidazopyridines. beilstein-journals.orgrug.nl While this specific reaction leads to a different scaffold, it highlights the power of MCRs in rapidly assembling complex pyridine-containing molecules from simple, readily available building blocks. rug.nl The principles of MCRs offer a convergent and atom-economical pathway for the construction of highly substituted pyridine derivatives. mdpi.com

Reactivity and Chemical Transformations of this compound

Reactions at the Ketone Functionality (e.g., Oxime formation, reduction)

The ketone carbonyl group is a primary site of reactivity in this compound, susceptible to both nucleophilic addition and reduction.

Oxime Formation: The ketone can readily undergo condensation with hydroxylamine (B1172632) (NH₂OH) to form the corresponding ketoxime. This reaction is a standard method for the characterization and derivatization of ketones.

Reduction: The carbonyl group can be reduced to either a secondary alcohol or a methylene group, depending on the reagents and conditions employed.

Reduction to Alcohol: Using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the ketone to the corresponding secondary alcohol, (3-chlorophenyl)(pyridin-3-yl)methanol.

Reduction to Methylene Group: More forceful reduction methods, such as the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and concentrated HCl) reductions, can fully deoxygenate the carbonyl to a methylene group, yielding 3-(3-chlorobenzyl)pyridine.

| Transformation | Reagent(s) | Product Type |

|---|---|---|

| Oxime Formation | Hydroxylamine (NH₂OH) | This compound oxime |

| Reduction to Alcohol | Sodium Borohydride (NaBH₄) | (3-Chlorophenyl)(pyridin-3-yl)methanol |

| Reduction to Methylene | Hydrazine/KOH (Wolff-Kishner) | 3-(3-Chlorobenzyl)pyridine |

Reactions involving the Halogen Substituent (e.g., Suzuki-Miyaura cross-coupling)

The chloro substituent on the phenyl ring provides a handle for further functionalization via transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for forming new carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.

In this context, this compound can act as the electrophilic partner, reacting with various aryl- or vinylboronic acids to generate more complex biaryl or styrenyl structures. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the reaction can be facilitated by using specialized catalytic systems. These systems often employ electron-rich, bulky phosphine (B1218219) ligands (such as XPhos or SPhos) and strong bases to promote the initial oxidative addition of the aryl chloride to the palladium(0) center, which is often the rate-limiting step. This transformation allows for the chlorine atom to be replaced with a wide variety of organic substituents, significantly increasing the molecular diversity accessible from this core structure.

| Component | Example |

|---|---|

| Palladium Pre-catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Buchwald-type phosphine ligands (e.g., XPhos, SPhos) |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, THF |

Reactions involving the Pyridine Nitrogen

The nitrogen atom in the pyridine ring is basic and nucleophilic, allowing for reactions at this position.

N-Alkylation: The pyridine nitrogen can be alkylated using alkyl halides (e.g., methyl iodide) to form a quaternary N-alkyl pyridinium salt. This transformation places a positive charge on the pyridine ring, significantly altering its electronic properties and increasing the reactivity of the ring towards nucleophiles.

N-Oxidation: Treatment with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, can convert the pyridine nitrogen to a pyridine N-oxide. epichem.com This modification also changes the ring's electronics, making the positions ortho and para to the nitrogen (C2, C4, C6) susceptible to both nucleophilic and electrophilic attack.

These reactions provide a pathway to modify the electronic character and steric environment of the pyridine ring, enabling further synthetic transformations.

Cyclization Reactions Utilizing the Core Structure

The this compound scaffold can serve as a precursor for the synthesis of more complex, fused heterocyclic systems through cyclization reactions, typically after appropriate functionalization.

A notable example of such a strategy is the Friedländer annulation, which is used to synthesize quinolines from a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgnih.govorganic-chemistry.org To utilize the core structure of this compound in a Friedländer-type reaction, it would first need to be converted into a 2-amino-3-benzoylpyridine (B29807) derivative. This could potentially be achieved through a Chichibabin reaction or a nucleophilic aromatic substitution (SNAr) on a 2-halopyridine precursor.

Once the 2-amino-3-(3-chlorobenzoyl)pyridine intermediate is formed, it can be condensed with a ketone (e.g., acetone (B3395972) or acetophenone) under acidic or basic catalysis. organic-chemistry.org The reaction proceeds via an initial aldol (B89426) condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to yield a highly substituted quinoline (B57606) fused to the original pyridine ring. wikipedia.org This strategy demonstrates how the core structure can be employed as a building block for constructing polycyclic aromatic systems.

Photochemical Reactions

The photochemical behavior of aryl ketones, including compounds structurally related to this compound, is a well-documented area of organic chemistry. The presence of the carbonyl group and the aromatic rings allows these molecules to absorb ultraviolet light, leading to the formation of electronically excited states that can undergo a variety of chemical transformations. While specific studies on the photochemical reactions of this compound are not extensively detailed in the public domain, its reactivity can be inferred from the known photochemistry of 3-benzoylpyridine (B1664120) and chloro-substituted benzophenones. The primary photochemical processes anticipated for this molecule are photoreduction and, to a lesser extent, photocyclization.

Upon absorption of UV radiation, this compound is promoted from its ground electronic state (S0) to an excited singlet state (S1). Through a rapid process known as intersystem crossing (ISC), the S1 state can efficiently populate the lowest triplet state (T1), which is typically the reactive species in the photochemistry of diaryl ketones. The nature of this lowest triplet state, whether it is n,π* or π,π, significantly influences the subsequent reaction pathways. For benzophenone (B1666685) and its derivatives, the lowest triplet state is generally the n,π state, which is characterized by an oxygen-centered radical-like reactivity, making it highly efficient in abstracting hydrogen atoms.

Photoreduction

The most prominent photochemical reaction for benzophenone and its derivatives in the presence of a hydrogen donor is photoreduction. This process is initiated by the abstraction of a hydrogen atom by the triplet-excited ketone from a suitable donor molecule (R-H), leading to the formation of a ketyl radical and another radical derived from the donor.

For this compound, the process can be generalized as follows:

Photoexcitation and Intersystem Crossing: (3-ClC6H4)C(O)(C5H4N) + hν → 1[(3-ClC6H4)C(O)(C5H4N)]* → 3[(3-ClC6H4)C(O)(C5H4N)]*

Hydrogen Abstraction: 3[(3-ClC6H4)C(O)(C5H4N)]* + R-H → (3-ClC6H4)C(•OH)(C5H4N) + R•

The resulting (3-chlorophenyl)(pyridin-3-yl)methyl radical (a ketyl radical) is a transient species that can undergo subsequent reactions, most commonly dimerization to form a pinacol.

2 (3-ClC6H4)C(•OH)(C5H4N) → (3-ClC6H4)(C5H4N)C(OH)-C(OH)(C5H4N)(C6H4Cl-3)

The efficiency of this photoreduction is highly dependent on the nature of the hydrogen donor. Alcohols, particularly secondary alcohols like isopropanol (B130326), are excellent hydrogen donors. The reaction with isopropanol would proceed as follows:

3[(3-ClC6H4)C(O)(C5H4N)]* + (CH3)2CHOH → (3-ClC6H4)C(•OH)(C5H4N) + (CH3)2C•OH

The dimethylhydroxymethyl radical can then either dimerize or react with a ground-state ketone molecule, propagating a chain reaction.

The presence of the chloro substituent on the phenyl ring is expected to influence the reactivity of the triplet state. Electron-withdrawing groups can affect the energy and lifetime of the excited state and the subsequent reaction kinetics. Studies on substituted benzophenones have shown that the rates of hydrogen abstraction are indeed dependent on the nature and position of the substituents on the aromatic rings.

Photocyclization

Another potential, though likely less favored for the 3-pyridyl isomer, photochemical reaction is intramolecular cyclization. Photocyclization is a known reaction for some aryl pyridyl ketones, particularly 2-benzoylpyridine. rsc.org In this process, the excited ketone undergoes an intramolecular hydrogen abstraction or an electrocyclic reaction to form a new ring system. For 2-benzoylpyridine, this leads to the formation of a cyclized product, with the reaction pathway being influenced by the solvent's ability to form hydrogen bonds. rsc.org

In the case of this compound, a potential photocyclization pathway could involve the formation of a bond between the carbonyl carbon and a carbon atom of the adjacent aromatic ring, followed by aromatization through oxidation. However, the geometric constraints of the 3-pyridyl isomer might make this process less efficient compared to the 2-pyridyl analogue.

Influence of the Chloro Substituent

The chlorine atom at the meta position of the phenyl ring can influence the photochemical behavior in several ways:

Heavy Atom Effect: Chlorine, being a heavy atom, can enhance the rate of intersystem crossing from the S1 to the T1 state, potentially increasing the quantum yield of triplet formation.

Inductive Effect: The electron-withdrawing nature of chlorine can affect the electron density distribution in the excited state, which in turn can modify the rate of hydrogen abstraction.

Photodegradation: Halogenated aromatic compounds can sometimes undergo photochemical cleavage of the carbon-halogen bond, leading to the formation of aryl radicals. This could open up alternative degradation pathways for this compound upon prolonged UV irradiation.

Due to the lack of specific experimental data for this compound, the following table presents data for the photoreduction of benzophenone, which serves as a fundamental model for the expected reactivity.

| Reactant | Hydrogen Donor | Product | Quantum Yield (Φ) | Reference |

| Benzophenone | Isopropanol | Benzopinacol | ~1.0-2.0 | General Literature |

| Benzophenone | Cyclohexane | Benzopinacol | Lower than with alcohols | General Literature |

| Benzophenone | Toluene | Benzopinacol and others | Varies | General Literature |

Table 1: Representative Quantum Yields for the Photoreduction of Benzophenone. The quantum yield can exceed unity due to a chain reaction mechanism where the radical derived from the hydrogen donor can reduce a ground-state benzophenone molecule.

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by providing detailed information about the hydrogen and carbon atomic environments within a molecule.

A ¹H NMR spectrum for (3-Chlorophenyl)(pyridin-3-yl)methanone would be expected to show distinct signals corresponding to the protons on both the 3-chlorophenyl and the pyridin-3-yl rings. The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would provide critical information about the electronic environment and connectivity of the protons.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Pyridyl-H | ~8.5 - 9.0 | m | |

| Pyridyl-H | ~7.8 - 8.2 | m | |

| Pyridyl-H | ~7.3 - 7.6 | m | |

| Chlorophenyl-H | ~7.4 - 7.8 | m |

Note: This table represents expected ranges and multiplicities based on analogous structures. Actual experimental data is required for a definitive analysis.

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule, including the carbonyl carbon and the carbons of the aromatic rings. The chemical shifts of the carbon atoms are indicative of their local electronic environment.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (ppm) |

| C=O | ~190 - 200 |

| Quaternary C-Cl | ~134 - 138 |

| Aromatic C-H | ~125 - 155 |

| Aromatic C (Quaternary) | ~130 - 140 |

Note: This table is predictive and based on known values for similar functional groups and aromatic systems. Specific experimental data is necessary for accurate assignment.

To provide an unambiguous assignment of all proton and carbon signals, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These experiments would reveal proton-proton couplings and correlations between protons and carbons over one or multiple bonds, confirming the connectivity of the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition, as well as providing insights into its structure through fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular mass of a compound, which can be used to determine its elemental formula. For this compound (C₁₂H₈ClNO), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the elemental composition.

Expected HRMS Data:

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 218.0367 | Data not available |

Note: The calculated m/z is for the protonated molecule. The 'Found' value would be obtained from experimental measurement.

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like the target compound, often resulting in the observation of the protonated molecular ion [M+H]⁺. Analysis of the fragmentation pattern in the ESI-MS/MS spectrum would provide further structural information by showing how the molecule breaks apart under energetic conditions, which can help to confirm the connectivity of the pyridyl and chlorophenyl rings to the carbonyl group.

An extensive search for experimental data on the chemical compound this compound has been conducted to generate an article based on the provided outline. However, detailed research findings and specific data for the required sections are not available in the public domain for this particular molecule.

The search for Infrared (IR) spectroscopy, Raman spectroscopy, and single-crystal X-ray diffraction studies for this compound did not yield specific experimental results. While information exists for related isomers, such as (4-chlorophenyl)(pyridin-3-yl)methanone (B85217) or compounds containing either a 3-chlorophenyl or a pyridin-3-yl group, this data is not directly applicable to the requested compound.

Consequently, it is not possible to provide a scientifically accurate and thorough article that adheres to the user's strict outline, as the foundational data for the following sections is unavailable:

X-ray Crystallography

Dihedral Angle Analysis and Conformational Studies

Without access to published crystallographic information files (CIFs) or spectroscopic databases that contain entries for this compound, creating the requested data tables and detailed analysis would amount to speculation. Therefore, the article cannot be generated as per the specified requirements.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics. For a molecule like (3-Chlorophenyl)(pyridin-3-yl)methanone, DFT calculations would provide fundamental insights into its structural and electronic nature.

Geometry Optimization and Vibrational Analysis

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For this compound, this calculation would determine the most stable three-dimensional conformation, including critical bond lengths, bond angles, and the dihedral angle between the chlorophenyl and pyridinyl rings. This optimized structure is crucial as it represents the most probable structure of the molecule in its ground state and serves as the foundation for all other property calculations.

Following geometry optimization, vibrational analysis is typically performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. The results are used to:

Confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).

Predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data to verify the calculated structure.

Provide thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These two orbitals are key to understanding a molecule's chemical reactivity and electronic properties.

HOMO: This orbital acts as an electron donor. A higher HOMO energy level suggests a greater ability to donate electrons, indicating reactivity towards electrophiles.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy level implies a greater ability to accept electrons, indicating reactivity towards nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would map the electron density distribution of these orbitals, revealing the likely sites for electrophilic and nucleophilic attack and providing an estimate of its chemical stability.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex quantum mechanical wavefunctions into the familiar language of Lewis structures, lone pairs, and orbital interactions. For this compound, an NBO analysis would elucidate:

The nature of the atomic bonds (e.g., sigma and pi bonds).

The hybridization of atomic orbitals.

Charge delocalization effects, which are critical for understanding molecular stability.

A key part of NBO analysis is the examination of hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of a filled (donor) orbital with a nearby empty (acceptor) orbital. The strength of these interactions is quantified by second-order perturbation theory, providing insight into intramolecular charge transfer and the electronic factors that stabilize the molecular structure.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to represent different potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and are attractive to electrophiles. In this compound, these would likely be found around the electronegative oxygen and nitrogen atoms.

Blue regions indicate areas of positive electrostatic potential, which are electron-poor and are attractive to nucleophiles. These are typically located around hydrogen atoms.

Green regions represent areas of neutral or near-zero potential.

The MEP map provides a valuable guide to the reactive sites of a molecule, predicting how it will interact with other charged or polar species and highlighting regions susceptible to electrophilic and nucleophilic attack.

Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. Computational chemistry can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first hyperpolarizability (β). Molecules with large hyperpolarizability values are considered promising candidates for NLO applications. These properties arise from the distortion of the molecule's electron cloud in the presence of an external electric field. For molecules like this compound, which possess both electron-donating and electron-accepting groups, DFT calculations could estimate these NLO parameters to assess its potential for use in optoelectronic devices.

Molecular Dynamics (MD) Simulations

While DFT calculations focus on static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the behavior of a molecule over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation could be used to study:

Conformational Dynamics: How the molecule's shape, particularly the orientation of the two rings relative to each other, changes over time at a given temperature.

Solvation Effects: How the molecule interacts with solvent molecules (e.g., water) by simulating it within a solvent box. This can reveal information about its solubility and the structure of its solvation shell.

Interactions with Biomolecules: If the molecule is being investigated as a potential drug candidate, MD simulations can model its interaction with a biological target, such as a protein receptor, to assess the stability of the binding and the nature of the intermolecular forces involved.

Solvent Interaction Studies

The interaction between a solute and a solvent can significantly influence the solute's conformation, stability, and reactivity. In computational chemistry, these interactions are often studied using models like the Polarizable Continuum Model (PCM). researchgate.net This approach simulates the bulk solvent effect by representing the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of molecular properties in a solution environment. Such studies for this compound would aim to elucidate how solvents of varying polarities affect its geometric parameters and electronic structure, which is fundamental to predicting its behavior in different chemical environments. researchgate.net

Conformational Landscape Exploration

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape or conformation. Exploring the conformational landscape of this compound involves identifying its stable conformers and the energy barriers between them. This is typically achieved using quantum mechanical methods like Density Functional Theory (DFT), often with the B3LYP functional, to perform geometry optimizations. researchgate.netresearchgate.net By systematically rotating the dihedral angles around the single bonds connecting the phenyl, carbonyl, and pyridinyl groups, a potential energy surface can be mapped. This process identifies the low-energy, stable conformations of the molecule, and the relative populations of these conformers at a given temperature can be estimated from their calculated Gibbs free energies. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. ripublication.com These models are instrumental in drug discovery and toxicology for predicting the activity of new chemical entities. The process involves calculating molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. scispace.com For this compound, descriptors would be derived from its calculated structure to correlate with a specific biological endpoint. researchgate.net

Hammett Constants in QSAR

The Hammett equation is a foundational tool in physical organic chemistry and QSAR, used to quantify the electronic influence of substituents on a benzene (B151609) ring. scispace.com It relates reaction rates and equilibrium constants for a series of reactions involving substituted aromatic compounds. science.gov The Hammett substituent constant, sigma (σ), measures the electron-donating or electron-withdrawing ability of a substituent. For this compound, the key substituents are the chloro group at the meta-position of the phenyl ring and the pyridin-3-yl group itself. The electronic properties of these groups are critical determinants of the molecule's reactivity and interaction with biological targets. A study determined the mean Hammett constant (σ) for the 3-pyridyl group to be 0.55. rsc.org

| Substituent | Position | Hammett Constant (σ) |

|---|---|---|

| Chloro | meta | +0.37 |

| Pyridin-3-yl | - | +0.55 rsc.org |

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) to a second (the receptor, typically a protein or enzyme) when they bind to each other to form a stable complex. researchgate.net This technique is widely used to predict the binding mode and affinity of a small molecule at the active site of a protein.

Ligand-Target Interaction Modeling

Docking simulations for this compound or structurally similar compounds can model their interactions with the active sites of various enzymes and receptors. ripublication.commdpi.com These models provide detailed insights into the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-receptor complex. For instance, studies on related pyridine (B92270) derivatives have modeled their binding to targets like the SARS-CoV-2 main protease (Mpro) and phosphatidylinositol 3-kinase (PI3Kα). mdpi.commdpi.com In such studies, the pyridine nitrogen is often identified as a key hydrogen bond acceptor, interacting with crucial amino acid residues in the active site. mdpi.com For example, in a study of COX-2 inhibitors, the nitrogen atom of a sulfonamide group was shown to form a hydrogen bond with Gln-192, while an oxygen atom bonded with His-90. nih.gov

| Target Protein | PDB Code | Key Interacting Residues (Example from related compounds) | Reference |

|---|---|---|---|

| SARS-CoV-2 Main Protease (Mpro) | 6LU7 | Interactions with key amino acids in the binding site. | mdpi.com |

| Phosphatidylinositol 3-kinase (PI3Kα) | - | Engagement with key binding residues, potential H-bonds. | mdpi.com |

| Cyclooxygenase-2 (COX-2) | - | Hydrogen bonding with Gln-192 and His-90. | nih.gov |

Prediction of Binding Affinities

A primary output of molecular docking is a scoring function that estimates the binding affinity, often expressed in kcal/mol. ripublication.com This score provides a prediction of the strength of the interaction between the ligand and its target. Lower (more negative) binding energy values generally suggest a more stable and favorable interaction. In a study on novel pyridine derivatives designed as potential COVID-19 inhibitors, the compound with the best docking pose exhibited a binding energy of -8.6 kcal/mol against the SARS-CoV-2 main protease. mdpi.com Such predictions are valuable for prioritizing compounds for further experimental testing and for guiding the design of new molecules with potentially higher affinities.

Quantum Chemical Studies

Theoretical investigations utilizing methods like Density Functional Theory (DFT) are powerful tools for elucidating various molecular characteristics. ripublication.comxisdxjxsu.asia These studies typically involve the calculation of several key parameters to predict the chemical behavior and properties of a molecule.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.netnih.gov A smaller gap generally suggests higher reactivity. For related compounds, these analyses have been performed to understand charge transfer within the molecule. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. uni-muenchen.deresearchgate.net This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack. xisdxjxsu.asianih.gov The MEP is a valuable tool for understanding intermolecular interactions and chemical reactivity. researchgate.net

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, chemical potential, and the electrophilicity index are often calculated from HOMO and LUMO energies to quantify the global reactivity of a molecule. nih.gov

Although these quantum chemical methods are well-established and have been applied to a wide range of organic molecules, including various heterocyclic ketones, specific findings and data tables for this compound are not present in the surveyed literature. Future computational research on this specific compound would be necessary to generate the detailed data required for a comprehensive quantum chemical analysis.

Medicinal Chemistry and Biological Target Interaction Studies in Vitro & Molecular Level

Structure-Activity Relationship (SAR) Studies of (3-Chlorophenyl)(pyridin-3-yl)methanone Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For derivatives of this compound, these studies have elucidated how specific structural modifications influence their biological effects, particularly in enzyme inhibition.

Impact of Substituent Modifications on Biological Activities

The biological activity of this class of compounds is highly sensitive to substitutions on both the chlorophenyl and pyridinyl rings, as well as modifications to the core structure. A prominent example is seen in the development of farnesyltransferase inhibitors, where the 4-(3-chlorophenyl) moiety is a key component of the potent inhibitor Tipifarnib. nih.govwikipedia.org

SAR studies on Tipifarnib analogs have demonstrated the following:

The 3-chloro substituent on the phenyl ring is important for optimal binding to protein farnesyltransferase. Replacing the chlorine with fluorine (F), methyl (Me), or trifluoromethyl (CF₃) groups can significantly reduce the affinity for the target enzyme.

The imidazole group , often present in highly active derivatives like Tipifarnib, is considered a central pharmacophore that may interact directly with the zinc ion in the enzyme's catalytic site. nih.gov

In the context of viral protease inhibition, studies on related structures have shown that the 3-pyridyl group is well-suited to occupy the S1 pocket of the SARS-CoV main protease (Mpro), indicating its importance for activity against this target class. nih.gov However, substituting the 3-pyridyl group with 2-pyridyl or 4-pyridyl moieties was found to be detrimental to activity. nih.gov

The table below summarizes the impact of substituent changes on the activity of farnesyltransferase inhibitors related to the this compound scaffold.

| Base Compound/Derivative | Modification | Target | Observed Activity Change |

|---|---|---|---|

| Tipifarnib Analog | Replacement of 3-chloro group with F, Me, or CF₃ | Protein Farnesyltransferase | Reduced binding affinity by ~100- to 2,000-fold |

| SARS-CoV Mpro Inhibitor | Replacement of 3-pyridyl group with 2-pyridyl or 4-pyridyl | SARS-CoV Mpro | Detrimental to inhibitory activity |

| SARS-CoV Mpro Inhibitor | Replacement of 3-pyridyl group with pyrazine or pyridazine | SARS-CoV Mpro | Well-tolerated but no improvement in inhibition |

Pharmacophore Identification

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. While a formal pharmacophore model for this compound itself is not extensively documented, key features can be inferred from the SAR of its potent derivatives. nih.gov For farnesyltransferase inhibitors like Tipifarnib, the essential pharmacophoric elements include: nih.gov

A substituted aromatic ring (the 3-chlorophenyl group) that occupies a specific pocket in the enzyme.

A central heterocyclic scaffold (a quinolinone in Tipifarnib) that properly orients the other functional groups.

A nitrogen-containing heterocycle (an imidazole ring in Tipifarnib) that acts as a key interacting group, potentially coordinating with the zinc ion in the active site. nih.gov

These features highlight a general model where a substituted phenyl ring and a nitrogenous heterocycle are held in a specific spatial arrangement by a central core to achieve potent enzyme inhibition.

Enzyme Inhibition Mechanisms (In Vitro)

Derivatives based on the this compound scaffold have been primarily studied as enzyme inhibitors. The nature of these interactions, the enzymes targeted, and the specific molecular contacts are detailed below.

Specific Enzyme Inhibition

Farnesyltransferase: This is the most well-documented target for derivatives containing the (3-chlorophenyl) moiety. Tipifarnib, a nonpeptidomimetic compound, is a competitive inhibitor of the farnesyltransferase enzyme. nih.govwikipedia.org It blocks the post-translational farnesylation of proteins like Ras, which is crucial for their localization to the cell membrane and subsequent signaling activity. wikipedia.orgwikipedia.org This inhibition is a key mechanism for its anticancer effects. nih.gov

Viral Proteases: The pyridin-3-yl moiety has been identified as a valuable component in inhibitors of viral proteases, such as the SARS-CoV main protease (Mpro or 3CLpro). nih.gov While not based on the exact methanone (B1245722) scaffold, studies on peptidomimetic inhibitors have shown that a 3-pyridyl group can effectively occupy the S1 specificity pocket of the enzyme's active site. nih.gov This suggests that the this compound core could be a starting point for designing novel viral protease inhibitors.

p38 MAP Kinase: The general structure of a substituted phenyl ring linked to a pyridine (B92270) ring is a common feature in many inhibitors of p38 mitogen-activated protein (MAP) kinase. merckmillipore.commdpi.com These inhibitors are typically ATP-competitive and bind to the kinase's active site. merckmillipore.comscbt.com Although specific inhibition data for this compound is not prominent, the scaffold represents a relevant chemotype for this important anti-inflammatory target. nih.gov

Other Enzymes: There is limited specific information in the reviewed literature regarding the direct inhibition of Leishmania major enzymes, COX, lipoxygenase, EGFR, CDK2, or DNA gyrase by compounds with the this compound core structure. nih.govmdpi.comnih.govnih.govmdpi.combioworld.com While inhibitors for these targets exist, they are typically based on different chemical scaffolds such as quinazolines, indoles, or pyrimidines. nih.govnih.govnih.govplos.orgresearchgate.net

Molecular Interactions with Enzyme Active Sites

The mechanism of inhibition is defined by the specific molecular interactions between the compound and the amino acid residues within the enzyme's active site.

Farnesyltransferase: In the case of Tipifarnib, the imidazole ring is a key pharmacophore believed to interact with the zinc catalytic site of the farnesyltransferase enzyme. nih.gov The 3-chlorophenyl group fits into a specific hydrophobic pocket, and SAR studies suggest that the chloro-substituent provides an optimal fit in this pocket. Modifications to this group can lead to steric clashes or loss of favorable interactions, thereby reducing inhibitory potency.

Viral Proteases: For inhibitors of the SARS-CoV Mpro, the 3-pyridyl group has been shown through crystal structures of related compounds to fit into the S1 pocket of the active site. nih.gov The nitrogen of the pyridine ring can form crucial hydrogen bonds, anchoring the inhibitor and contributing to its potency.

Receptor Binding Studies (In Vitro)

While the primary focus of research on this compound derivatives has been on enzyme inhibition, some related structures have been evaluated for their ability to bind to cell surface or intracellular receptors.

Dopamine Receptors: A structurally related compound, 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo[2,3-b]pyridine, has been identified as a potent antagonist with high affinity and selectivity for the human dopamine D4 receptor. nih.gov This indicates that scaffolds containing both a chlorophenyl group and a pyridine-like heterocycle can be adapted to target G-protein coupled receptors.

Transient Receptor Potential (TRP) Channels: Novel series of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives have been identified as selective antagonists of the transient receptor potential vanilloid 4 (TRPV4) channel, an ion channel involved in pain sensation. nih.gov This demonstrates that pyridinyl methanone structures can serve as a basis for developing modulators of ion channels.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tipifarnib ((R)-6-[amino(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl]-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolone) |

| 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo[2,3-b]pyridine |

| (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone |

Neurotransmitter Receptor Binding

No studies detailing the binding affinity of this compound to any neurotransmitter receptors have been identified.

Other Receptor Subtype Selectivity

There is no available data on the selectivity of this compound for any other receptor subtypes.

Anti-proliferative Activity (In Vitro)

No research has been published documenting the in vitro anti-proliferative effects of this compound on any cancer cell lines.

Antimicrobial Activity (In Vitro)

Antibacterial Efficacy (e.g., against Pseudomonas aeruginosa)

There are no published studies on the antibacterial activity of this compound against Pseudomonas aeruginosa or any other bacteria.

Antifungal Properties

No data is available regarding the antifungal properties of this compound.

Antiviral Properties (In Vitro)

There is no published research on the in vitro antiviral properties of this compound.

Anti-inflammatory and Antioxidant Mechanisms (Molecular Level)

The anti-inflammatory and antioxidant potential of chemical compounds is often attributed to their ability to modulate key signaling pathways and to scavenge reactive oxygen species (ROS). For compounds containing a chlorophenyl group, there is some evidence to suggest an influence on inflammatory pathways. For instance, a derivative, (3-Chlorophenyl)-2-Spiroisoxazoline, has been shown to exert anti-inflammatory effects by downregulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and p38 MAPK (mitogen-activated protein kinase) signaling pathways researchgate.netnih.gov. These pathways are crucial in the production of pro-inflammatory cytokines. It is plausible that this compound could exhibit similar activities due to the presence of the 3-chlorophenyl moiety.

The pyridinyl group, on the other hand, is often associated with antioxidant and free radical scavenging properties. Various pyridine derivatives have demonstrated the ability to neutralize free radicals, which are implicated in the oxidative stress component of inflammation nih.govrsc.org. The mechanism of action for such antioxidant effects typically involves the donation of a hydrogen atom or an electron to a free radical, thus stabilizing it and preventing further cellular damage.

Illustrative Molecular Mechanisms of Related Compounds:

| Mechanistic Target | Potential Effect of a this compound-like Structure | Supporting Evidence from Related Compounds |

| NF-κB Pathway | Inhibition of IκBα phosphorylation, preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes. | Studies on (3-Chlorophenyl)-2-Spiroisoxazoline derivatives show downregulation of this pathway researchgate.netnih.gov. |

| MAPK Pathway | Inhibition of p38 phosphorylation, leading to a reduction in the production of inflammatory mediators. | Research on related chlorophenyl compounds indicates modulation of the MAPK signaling cascade researchgate.netnih.gov. |

| Free Radical Scavenging | Direct quenching of reactive oxygen species such as superoxide and hydroxyl radicals. | Pyridine derivatives are known to possess antioxidant and radical scavenging capabilities nih.govrsc.org. |

This table is for illustrative purposes and is based on the activities of structurally similar compounds. Specific studies on this compound are required for confirmation.

Prodrug Design and Formulation Principles (Preclinical)

The development of a successful therapeutic agent is highly dependent on its pharmacokinetic properties. Prodrug design is a common strategy employed to enhance characteristics such as bioavailability and metabolic stability.

For a compound like this compound, which may have suboptimal absorption or be subject to significant first-pass metabolism, a prodrug approach could be beneficial. Common strategies to enhance bioavailability include:

Esterification: If the parent molecule contains a suitable functional group, creating an ester prodrug can increase lipophilicity, thereby improving membrane permeability.

Amide Linkages: Similar to esterification, forming an amide linkage can modulate the physicochemical properties of the drug to favor absorption.

Phosphate Esters: The introduction of a phosphate group can significantly increase aqueous solubility, which is advantageous for parenteral formulations and can sometimes improve oral absorption.

Illustrative Prodrug Strategies for Pyridine-Containing Compounds:

| Prodrug Moiety | Rationale for Use | Potential Advantage for this compound |

| Amino Acid Conjugate | To target amino acid transporters in the gut wall, thereby increasing absorption. | Could potentially improve the oral bioavailability. |

| PEGylation | To increase the hydrodynamic radius and solubility, potentially reducing renal clearance and extending half-life. | May lead to a longer duration of action. |

| Ester Linkage | To increase lipophilicity and passive diffusion across the intestinal membrane. | Could enhance absorption from the gastrointestinal tract. |

This table presents hypothetical prodrug strategies. The feasibility and effectiveness would need to be confirmed through preclinical studies.

A critical aspect of preclinical development is the assessment of a compound's metabolic stability. This is often evaluated using in vitro models such as liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. The half-life (t½) of a compound in a microsomal assay is a key indicator of its likely in vivo metabolic clearance. A longer microsomal half-life generally suggests lower intrinsic clearance and potentially higher bioavailability in vivo.

While no specific microsomal half-life data for this compound is available, a typical preclinical assessment would involve incubating the compound with liver microsomes from different species (e.g., human, rat, mouse) and measuring its disappearance over time.

Illustrative Microsomal Half-Life Data for a Hypothetical Compound with Similar Structural Features:

| Species | Microsomal Protein Concentration (mg/mL) | Intrinsic Clearance (CLint, µL/min/mg protein) | Half-Life (t½, min) |

| Human | 0.5 | 25 | 27.7 |

| Rat | 0.5 | 40 | 17.3 |

| Mouse | 0.5 | 60 | 11.6 |

This data is illustrative and does not represent actual experimental results for this compound. Such data is essential for predicting in vivo pharmacokinetics and for guiding further drug development efforts.

Applications of 3 Chlorophenyl Pyridin 3 Yl Methanone As a Synthetic Intermediate and Building Block

(3-Chlorophenyl)(pyridin-3-yl)methanone is a versatile chemical compound that serves as a crucial starting material and intermediate in various synthetic applications. Its unique structure, featuring a chlorinated phenyl ring linked to a pyridinyl group via a carbonyl bridge, allows for a range of chemical transformations, making it a valuable component in the synthesis of more complex molecules, fine chemicals, and pharmaceutical intermediates.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (3-Chlorophenyl)(pyridin-3-yl)methanone?

The synthesis typically involves Friedel-Crafts acylation or coupling reactions between 3-chlorobenzoyl derivatives and pyridine-3-yl intermediates. For example, nucleophilic substitution or transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can be used to introduce the pyridinyl moiety. Reaction conditions often require anhydrous solvents (e.g., dichloromethane), Lewis acids (e.g., AlCl₃), and controlled temperatures (0–80°C). Post-synthesis purification may involve column chromatography or recrystallization .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and purity.

- High-Resolution Mass Spectrometry (HRMS): For exact mass determination (e.g., LC-HRMS with [M+H]⁺ ion analysis).

- X-ray Crystallography: To resolve molecular geometry using programs like SHELXL for refinement .

- HPLC with Chiral Columns: For enantiomeric resolution if stereoisomers are present (e.g., Chiralcel OD columns) .

Q. How can researchers optimize reaction yields for this compound?

Yield optimization strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) for coupling reactions.

- Catalyst Screening: Testing Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency.

- Temperature Gradients: Systematic testing of reflux vs. room-temperature conditions.

- Byproduct Analysis: TLC or GC-MS to identify and mitigate side reactions .

Advanced Research Questions

Q. How can computational chemistry aid in studying the biological activity of this compound?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to target proteins (e.g., SARS-CoV-2 Mpro or acetylcholinesterase). Pharmacophore modeling identifies critical functional groups (e.g., the chlorophenyl ring for hydrophobic interactions). Density Functional Theory (DFT) calculations assess electronic properties influencing reactivity .

Q. What strategies are used to analyze crystallographic data for this compound?

Q. How do structural modifications of this compound impact its antiproliferative activity?

Structure-Activity Relationship (SAR) studies involve:

- Substituent Variation: Introducing electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance electrophilicity.

- Bioisosteric Replacement: Replacing the pyridinyl group with isoquinoline to test potency against cancer cell lines.

- In Vitro Assays: MTT or SRB assays on HeLa or MCF-7 cells, with IC₅₀ comparisons .

Q. What experimental approaches validate the compound’s role as an intermediate in drug discovery?

- Intermediate Tracking: LC-MS or ¹⁹F NMR to monitor stability in multi-step syntheses (e.g., for triazole-based antivirals).

- Derivatization: Functionalizing the methanone group to produce esters or amides for prodrug development.

- Scale-Up Challenges: Assessing solvent compatibility and thermal stability under pilot-scale conditions .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.